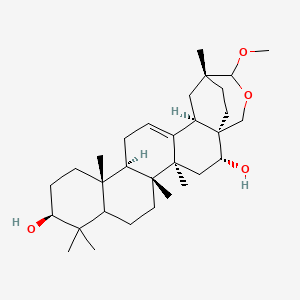
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a class of compounds known for their applications in various fields, including medicinal chemistry and molecular biology. This compound is particularly noted for its potential use in nucleic acid staining and as a fluorescent probe .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester typically involves the reaction of 6-chloro-2-methoxy-9-acridinecarboxylic acid with glycine methyl ester. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would likely involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted acridine derivatives.
科学的研究の応用
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting nucleic acids.
Biology: Employed in staining techniques for visualizing DNA and RNA in cells.
Industry: Utilized in the production of fluorescent dyes and markers.
作用機序
The compound exerts its effects primarily through intercalation into nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, making it useful for staining and visualization purposes. The molecular targets include the nucleic acid bases, and the pathways involved are related to the binding and stabilization of the nucleic acid structures .
類似化合物との比較
Similar Compounds
Acridine Orange: Another acridine derivative used for nucleic acid staining.
Ethidium Bromide: Commonly used for DNA visualization in gel electrophoresis.
Propidium Iodide: Used for staining dead cells in flow cytometry.
Uniqueness
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and binding affinities compared to other acridine derivatives. This makes it particularly useful in applications requiring high sensitivity and specificity .
特性
CAS番号 |
77420-87-2 |
|---|---|
分子式 |
C17H15ClN2O3 |
分子量 |
330.8 g/mol |
IUPAC名 |
methyl 2-[(6-chloro-2-methoxyacridin-9-yl)amino]acetate |
InChI |
InChI=1S/C17H15ClN2O3/c1-22-11-4-6-14-13(8-11)17(19-9-16(21)23-2)12-5-3-10(18)7-15(12)20-14/h3-8H,9H2,1-2H3,(H,19,20) |
InChIキー |
FRBWMWHHSRZABQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


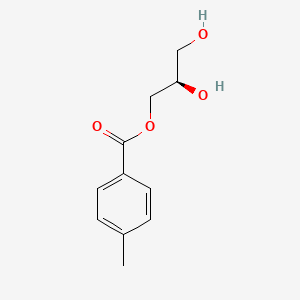

![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)
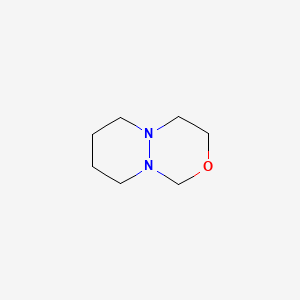
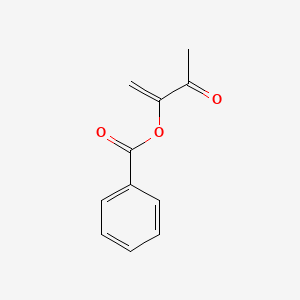
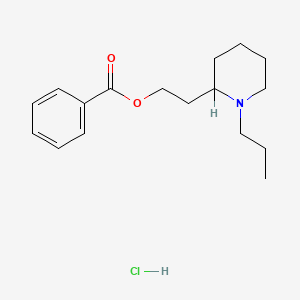
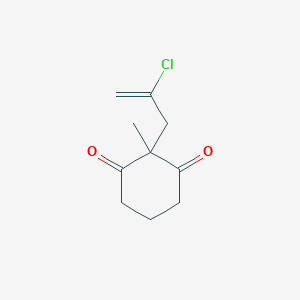
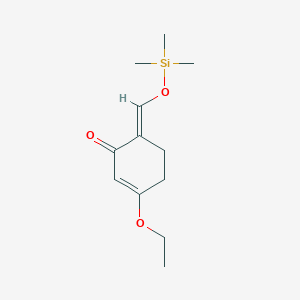
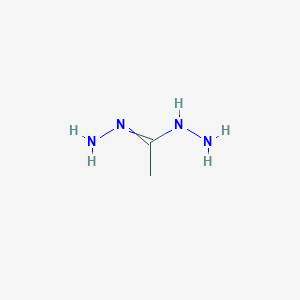

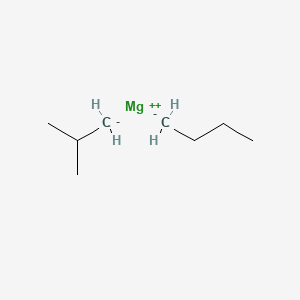
![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
